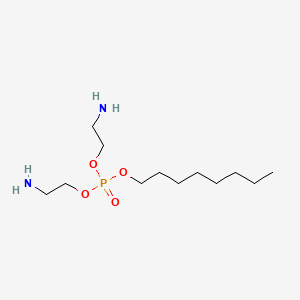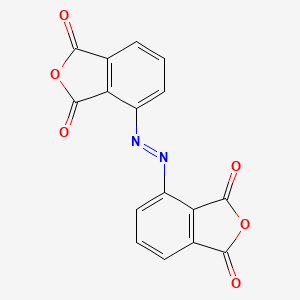
2,3-Dimethyl-5,8-quinoxalinediol
説明
2,3-ジメチル-5,8-キノキサリンジオールは、化学式 C10H10N2O2 を持つ有機化合物です。これは、多様な生物学的および化学的特性で知られるキノキサリンファミリーに属します。
準備方法
合成経路と反応条件
2,3-ジメチル-5,8-キノキサリンジオールの合成は、一般的に適切な前駆体の縮合を含みます。一般的な方法の1つは、2,3-ジメチルキノキサリンを制御された条件下で適切な酸化剤と反応させることです。反応条件には、しばしばエタノールやメタノールなどの溶媒の使用と、反応を促進するための酸や塩基などの触媒が含まれます .
工業生産方法
2,3-ジメチル-5,8-キノキサリンジオールの工業生産には、ラボ環境と同様の方法を用いた大規模合成が含まれる場合がありますが、より高い収率と効率のために最適化されています。これには、連続フローリアクターの使用や、最終生成物の純度を確保するための高度な精製技術が含まれる場合があります .
化学反応の分析
反応の種類
2,3-ジメチル-5,8-キノキサリンジオールは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、キノキサリン誘導体を形成するために酸化することができます。
還元: 還元反応は、それをさまざまなキノキサリンベースの化合物に変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がよく使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりキノキサリン-2,3-ジオン誘導体が生成される場合があり、還元によりさまざまなキノキサリンベースの化合物が生成される可能性があります .
科学研究への応用
2,3-ジメチル-5,8-キノキサリンジオールは、いくつかの科学研究への応用があります。
化学: より複雑なキノキサリン誘導体の合成における構成要素として使用されます。
生物学: 抗菌および抗癌特性など、その潜在的な生物活性について研究されています。
医学: さまざまな疾患における治療薬としての可能性を探る研究が進行中です。
科学的研究の応用
2,3-Dimethyl-5,8-quinoxalinediol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific properties, such as light-emitting diodes and sensors
作用機序
2,3-ジメチル-5,8-キノキサリンジオールの作用機序は、特定の分子標的および経路との相互作用を含みます。それは、その構造と官能基に応じて、特定の酵素や受容体の阻害剤または活性化剤として作用することができます。正確な経路と標的はまだ調査中ですが、さまざまな生物学的プロセスを調節する細胞シグナル伝達経路と相互作用すると考えられています .
類似化合物との比較
類似化合物
キノキサリン: 類似のコア構造を持つ親化合物です。
2,3-ジメチルキノキサリン: 類似の特性を持つ密接に関連する化合物です。
キノキサリン-2,3-ジオン: 明確な化学的および生物学的活性を持つ別の誘導体.
独自性
2,3-ジメチル-5,8-キノキサリンジオールは、その特定の置換パターンにより、独特の化学的および生物学的特性を付与するため、ユニークです。
特性
IUPAC Name |
2,3-dimethylquinoxaline-5,8-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-5-6(2)12-10-8(14)4-3-7(13)9(10)11-5/h3-4,13-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIOCLRDIBEIJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2N=C1C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10998247 | |
| Record name | 2,3-Dimethylquinoxaline-5,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10998247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7698-00-2 | |
| Record name | 2,3-Dimethyl-5,8-quinoxalinediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007698002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5, 2,3-dimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54402 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethylquinoxaline-5,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10998247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIMETHYL-5,8-QUINOXALINEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AUT7PB95Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















